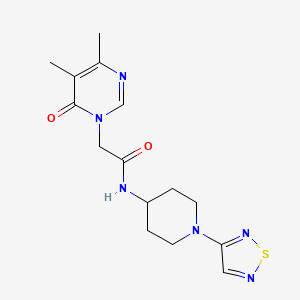

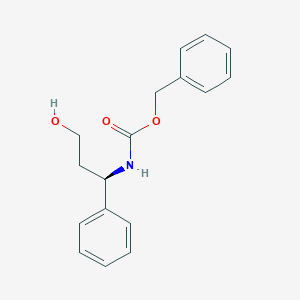

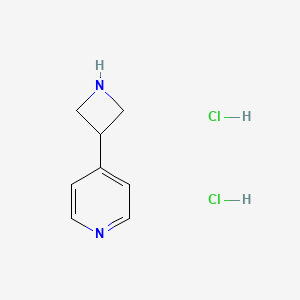

![molecular formula C11H12Cl2N2O4 B2777017 3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid CAS No. 2287298-89-7](/img/structure/B2777017.png)

3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid, commonly known as DMAP, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative with a carboxylic acid group and two chlorine atoms attached to the pyridine ring. DMAP has been extensively studied for its various biological and chemical properties, making it a valuable tool in many areas of research.

Mechanism Of Action

DMAP acts as a nucleophilic catalyst in many chemical reactions. It is known to activate carboxylic acids and esters, making them more reactive towards nucleophilic attack. DMAP also acts as a base in some reactions, abstracting protons from acidic compounds. The mechanism of action of DMAP is still not fully understood, and further research is needed to elucidate its precise role in chemical reactions.

Biochemical And Physiological Effects

DMAP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. DMAP has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

DMAP has several advantages as a reagent in chemical reactions. It is readily available, easy to handle, and has a long shelf life. DMAP is also relatively inexpensive compared to other catalysts. However, DMAP has some limitations, including its potential toxicity and the need for careful handling. It is also not effective in all chemical reactions, and further research is needed to determine its precise role in various reactions.

Future Directions

There are several future directions for research on DMAP. One area of research is the development of new synthetic methods using DMAP as a catalyst. Another area of research is the investigation of the biological and physiological effects of DMAP, including its potential as an antimicrobial agent. Further research is also needed to elucidate the precise mechanism of action of DMAP in chemical reactions. Overall, DMAP is a valuable tool in many areas of scientific research, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of DMAP is a multi-step process that involves the reaction of 2,6-dichloropyridine with tert-butyl carbamate and sodium hydride, followed by the reaction with 2-bromoacetic acid. The final product is obtained by hydrolysis of the tert-butyl group using trifluoroacetic acid. This method has been widely used to obtain high yields of DMAP with high purity.

Scientific Research Applications

DMAP has been used extensively in scientific research due to its various biological and chemical properties. It has been used as a catalyst in organic synthesis and as a reagent in chemical reactions. DMAP has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name |

3,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(7(5)13)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWZWEVTTIVFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC(=C1Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Tert-butoxy)carbonyl]amino}-3,6-dichloropyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2776936.png)

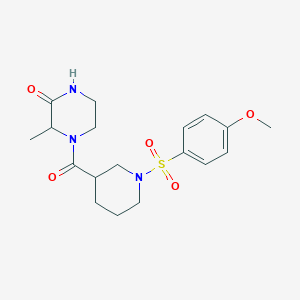

![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)

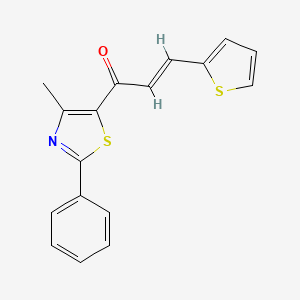

![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)

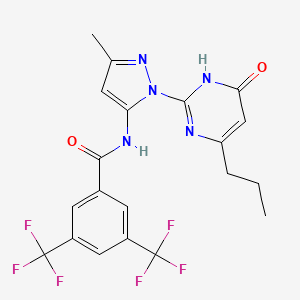

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2776954.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)